5-Bromopyridine-2-carbaldehyde
Overview
Description
5-Bromopyridine-2-carbaldehyde is a brominated derivative of pyridine carbaldehyde, which is a compound of interest in various chemical syntheses and applications. The presence of the bromine atom at the 5-position on the pyridine ring makes it a versatile intermediate for further chemical modifications and synthesis of complex molecules.
Synthesis Analysis
The synthesis of 5-bromopyridine-2-carbaldehyde and its derivatives has been explored in several studies. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or 5-alkyl-2-trimethylstannylpyridine, leading to the formation of 5-bromo-2,2'-bipyridine and its alkylated derivatives with high yields ranging from 70 to 90% . Another method reported is the direct bromination of 2,2'-bipyridine hydrobromide salt or radical decarboxylative bromination of the corresponding acid chlorides to selectively synthesize 5-bromo-2,2'-bipyridine .
Molecular Structure Analysis
The molecular structure of compounds related to 5-bromopyridine-2-carbaldehyde has been characterized using various spectroscopic and analytical techniques. For instance, the crystal structure of a derivative, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction. The Hirshfeld surface analysis revealed short intermolecular connections, and the molecular geometry optimizations were compared with experimental data .
Chemical Reactions Analysis
5-Bromopyridine-2-carbaldehyde serves as a key intermediate in various chemical reactions. It has been used in the preparation of macrocyclic hexa Schiff bases through [3+3] cyclocondensation with trans-1,2-diaminocyclohexane, yielding excellent results . Additionally, it has been involved in the synthesis of palladium complexes, where it coordinates with metals through nitrogen and sulfur atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromopyridine-2-carbaldehyde derivatives are influenced by the presence of the bromine atom and the functional groups attached to the pyridine ring. These compounds exhibit good thermal stability, as demonstrated by thermal analysis of related molecules, which remain stable up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds have been assigned based on TD-DFT results, providing insights into their electronic structures .
Scientific Research Applications
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Supramolecular Chemistry and Luminescent Complexes
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Synthesis of Porphyrins
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Organic Chemical Synthesis Intermediate
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Structure and Vibrational Spectra Studies
- Field : Physical Chemistry
- Application : 5-Bromopyridine-2-carbaldehyde is used in the study of structure and vibrational spectra .
- Method : The compound is investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices . The experimental studies are complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .
- Results : The intermolecular interactions in the crystal do not significantly perturb the intramolecular vibrational potential . Structural analysis further supports the existence of weak coupling between the intermolecular interactions and the structure of the constituting molecular units in crystalline state .
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Chemical Analysis Reagent
Safety And Hazards
Future Directions
While specific future directions for 5-Bromopyridine-2-carbaldehyde are not detailed in the search results, its use as an organic synthetic intermediate suggests potential applications in the synthesis of various organic compounds . Its role as a ligand for transition metal catalysts and luminescent complexes also suggests potential applications in these areas .
properties
IUPAC Name |
5-bromopyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLPMNLLKGGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432177 | |
Record name | 5-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-2-carbaldehyde | |
CAS RN |
31181-90-5 | |
Record name | 5-bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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